molecular formula C26H33N4O7P B2639586 Brca1-IN-2

Brca1-IN-2

Cat. No.: B2639586
M. Wt: 544.5 g/mol
InChI Key: TYEYIJQDNULZJQ-QHCPKHFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of BRCA1-IN-2 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed.

Chemical Reactions Analysis

BRCA1-IN-2 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

BRCA1-IN-2 has a wide range of scientific research applications, including:

Mechanism of Action

BRCA1-IN-2 exerts its effects by inhibiting the interaction between BRCA1 and other proteins. This disruption impairs the DNA damage repair function of BRCA1, leading to increased genomic instability and cell death in cancer cells. The compound specifically targets the BRCT domain of BRCA1, which is essential for its interaction with other proteins involved in DNA repair .

Comparison with Similar Compounds

BRCA1-IN-2 is unique in its specific inhibition of BRCA1 protein-protein interactions. Similar compounds include:

    Olaparib: A PARP inhibitor used in the treatment of BRCA-mutated cancers.

    Niraparib: Another PARP inhibitor with similar applications.

    Rucaparib: A PARP inhibitor used in the treatment of ovarian cancer.

This compound differs from these compounds in its specific mechanism of action, targeting the BRCA1 protein directly rather than inhibiting PARP enzymes .

Properties

IUPAC Name

[(2S)-2-[3-(1H-indol-3-yl)propanoylamino]-3-oxo-3-[[2-oxo-2-(4-phenylbutylamino)ethyl]amino]propyl] dihydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33N4O7P/c31-24(14-13-20-16-28-22-12-5-4-11-21(20)22)30-23(18-37-38(34,35)36)26(33)29-17-25(32)27-15-7-6-10-19-8-2-1-3-9-19/h1-5,8-9,11-12,16,23,28H,6-7,10,13-15,17-18H2,(H,27,32)(H,29,33)(H,30,31)(H2,34,35,36)/t23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYEYIJQDNULZJQ-QHCPKHFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCNC(=O)CNC(=O)C(COP(=O)(O)O)NC(=O)CCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CCCCNC(=O)CNC(=O)[C@H](COP(=O)(O)O)NC(=O)CCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33N4O7P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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